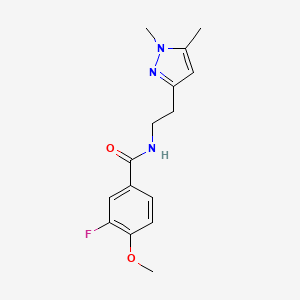
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide often involves multi-step chemical reactions starting from simple precursors. A common approach includes the preparation of substituted pyrazole derivatives from benzamides, which are then treated with various reagents to afford the desired pyrazoline derivatives (Abdulla et al., 2013). Such processes highlight the versatility of pyrazole-based compounds in chemical synthesis.
Molecular Structure Analysis
The molecular structure of compounds within this chemical class has been extensively studied using spectroscopic and X-ray diffraction techniques. For example, the crystal structure analysis of related compounds provides insight into their spatial configuration, molecular bonding, and potential for intermolecular interactions (Karabulut et al., 2014). These studies are crucial for understanding the compound's chemical behavior and reactivity.
Chemical Reactions and Properties
The reactivity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide and its derivatives can be influenced by various factors, including the presence of substituents on the pyrazole ring. These compounds participate in a range of chemical reactions, leading to diverse derivatives with potential pharmacological activities. The reactions often involve interactions with hydrazine or phenylhydrazine, yielding pyrazoline derivatives with varied properties (Abdulla et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular architecture. X-ray crystallography studies reveal the arrangement of atoms within the crystal lattice, providing insights into the compound's stability and solubility characteristics. Such properties are essential for the compound's application in various fields, including material science and drug formulation.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards different classes of reagents, are pivotal for understanding the compound's behavior in chemical reactions. The presence of functional groups, such as the methoxy group and the pyrazole ring, plays a significant role in determining these properties. Studies on similar compounds have shown that modifications at specific positions can significantly affect their chemical behavior and biological activity (Karrouchi et al., 2021).
Aplicaciones Científicas De Investigación
Antipsychotic Potential
- Antipsychotic-like Profile in Behavioral Animal Tests : A related compound, 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, demonstrated an antipsychotic-like profile in behavioral animal tests. This compound did not interact with dopamine receptors, unlike clinically available antipsychotic agents (Wise et al., 1987).
Radiolabelled Compounds for Receptor Imaging
- Angiotensin II AT1 Receptor Imaging : The development of radiolabelled nonpeptide angiotensin II antagonists, like [11C]L-159,884, which are structurally similar, for AT1 receptor imaging (Hamill et al., 1996).
Synthesis and Pharmacological Activities
Synthesis and Anti-inflammatory Activities : A series of substituted pyrazole derivatives, structurally related to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide, were synthesized and exhibited good anti-inflammatory activities (Abdulla et al., 2014).
Herbicide Intermediates : Synthesis of intermediates for herbicides, such as 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, which is a step in the synthesis of related compounds (Zhou Yu, 2002).
Anti-Inflammatory and Antimicrobial Agents
Anti-Inflammatory and Antimicrobial Properties : The synthesis of novel N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showing significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Potent Anti-microbial Agents : Synthesis of pyrazole hydrazides with potent anti-microbial activities against common pathogens such as Staphylococcus aureus and Escherichia coli (Gunasekar et al., 2021).
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-12(18-19(10)2)6-7-17-15(20)11-4-5-14(21-3)13(16)9-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNODQBOTWZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-fluoro-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2493954.png)
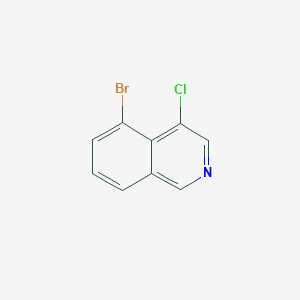
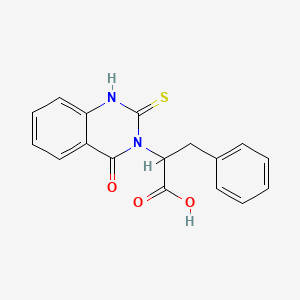


![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)
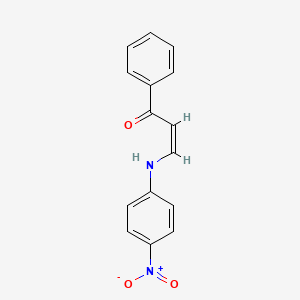
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)
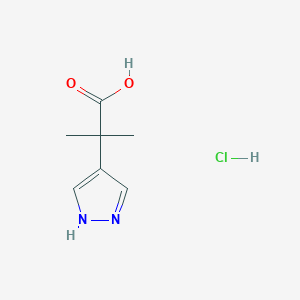
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
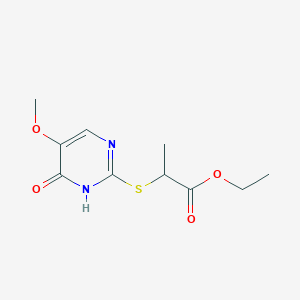


![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)